molecular formula C22H23NO4 B2469214 N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid CAS No. 1335031-61-2

N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid

Cat. No.: B2469214
CAS No.: 1335031-61-2
M. Wt: 365.429
InChI Key: KCDAUUVKWKWDAC-DENIHFKCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid is a derivative of cyclopentane carboxylic acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is of significant interest in organic synthesis, particularly in the field of peptide chemistry, due to its unique structural properties and the stability provided by the Fmoc protecting group.

Properties

IUPAC Name

(1S,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylcyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-22(12-6-11-19(22)20(24)25)23-21(26)27-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18-19H,6,11-13H2,1H3,(H,23,26)(H,24,25)/t19-,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDAUUVKWKWDAC-DENIHFKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC[C@@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Ketoester Precursors

The cornerstone of synthesizing cis-2-amino-2-methyl-cyclopentane-carboxylic acid involves reductive amination of ethyl 2-oxo-2-methyl-cyclopentanecarboxylate. Fülöp et al. demonstrated that sodium cyanoborohydride in methanol facilitates the conversion of ketoesters to amino esters at 0–10°C, achieving 85% yield for the trans-isomer. For the cis-configuration, Davies’ conjugate addition methodology using lithium amides provides stereochemical control, though it requires cryogenic conditions (−78°C) and chiral auxiliaries like α-phenylethylamine.

Critical parameters:

  • Temperature control : Epimerization occurs above 70°C for cis-isomers during hydrolysis.
  • Chiral resolution : Diastereomeric salts formed with (−)-dibenzoyl-l-tartaric acid enable >98% enantiomeric excess (ee) after crystallization.

Enzymatic and Chromatographic Resolution

Enzymatic hydrolysis using penicillin acylase achieves kinetic resolution of racemic N-Cbz-protected amino esters, though yields rarely exceed 50%. In contrast, preparative HPLC with chiral stationary phases (CSPs) offers a scalable alternative, resolving cis/trans diastereomers with ΔtR > 4 min using hexane/isopropanol (90:10).

Fmoc Protection and Solid-Phase Peptide Synthesis (SPPS)

Fmoc-OSu Mediated Carbamate Formation

Fmoc protection proceeds via reaction with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in aqueous acetonitrile (Scheme 1). Potassium bicarbonate optimizes reaction homogeneity, yielding Fmoc-cis-2-amino-2-methyl-cyclopentanecarboxylic acid in 49% yield over five steps.

Table 1: Optimization of Fmoc Protection Conditions

Parameter Optimal Value Impact on Yield
Base KHCO₃ ↑ Phase separation
Solvent CH₃CN/H₂O (4:1) ↑ Reaction rate
Temperature 25°C ↓ Epimerization
Reaction time 24 h >95% conversion

SPPS Integration

Cyclic RGD peptidomimetics incorporating cis-β-ACPC derivatives utilize Fmoc-chemistry on O-chlorotritylchloride resin. Key steps:

  • Resin loading : 0.3 mmol/g substitution using DIPEA in DCM.
  • Coupling : HATU/DIPEA activation, 2 h per residue.
  • Cleavage : 1% TFA/DCM preserves acid-labile methyl groups.

Analytical Validation and Stereochemical Integrity

NMR-Based Enantiomeric Excess Determination

Quinine (QN) and quinidine (QD) serve as chiral solvating agents (CSAs) for ¹H NMR analysis. At 10 mM CSA concentration in CDCl₃, Fmoc-cis-ACPC exhibits resolved amide proton doublets (Δδ = 0.12 ppm).

Table 2: ¹H NMR Chemical Shifts for Diastereomers

Proton cis-Isomer (ppm) trans-Isomer (ppm)
NH (Fmoc) 5.42, 5.38 5.55, 5.49
CH(NH₂) 3.88 4.12
CH₃ 1.21 1.18

Chiral HPLC Validation

Phenomenex Lux Amylose-2 columns (4.6 × 250 mm) with ethanol/heptane (20:80) resolve enantiomers in 15 min (k’ = 2.1–2.3). UV detection at 254 nm confirms >99% purity for GMP batches.

Industrial Scalability and Process Economics

Cost-Benefit Analysis of Synthetic Routes

Reductive amination outperforms enzymatic methods in scalability:

Table 3: Comparative Process Metrics

Metric Reductive Amination Enzymatic Resolution
Yield 34–49% 22–28%
Step count 5–6 8–10
Cost/kg (USD) 12,500 41,000

Waste Stream Management

The sodium borohydride process generates 8 kg waste/kg product vs. 14 kg for enzymatic routes. Solvent recovery systems reduce acetonitrile usage by 70% in large-scale runs.

Applications in Peptide Drug Design

Conformational Restriction in αvβ3 Integrin Ligands

cis-2-Amino-2-methyl-cyclopentane-carboxylic acid imposes 80° backbone torsion angles in cyclic RGD peptides, enhancing αvβ3 binding affinity (IC₅₀ = 1.2 nM vs. 8.7 nM for linear analogs).

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications

  • Peptide Synthesis
    • N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid serves as a versatile building block for synthesizing peptides and peptidomimetics. The unique cyclopentane structure allows for the incorporation of steric diversity into peptide chains, potentially enhancing their biological activity and stability .
  • Drug Development
    • The compound's structural features may facilitate the design of novel therapeutic agents. Its ability to introduce a cyclic framework into peptides can improve binding affinities to biological targets such as enzymes and receptors, making it a candidate for drug discovery initiatives .
  • Chemical Biology Studies
    • Researchers are investigating how this compound interacts with various biological targets. Studies may include examining its binding affinities, catalytic activities, and other biochemical properties relevant to understanding metabolic pathways or disease mechanisms .
  • Material Science
    • Beyond biological applications, this compound can also be explored in material science for developing new polymers or materials that require specific chemical functionalities .

Comparative Analysis with Related Compounds

Compound NameStructure TypeUnique Features
N-Fmoc-(±)-cis-2-amino-cyclopentane-carboxylic acidCyclopentane derivativeSmaller ring structure; potential for different reactivity profiles
N-Fmoc-(±)-cis-2-amino-cyclohexane-carboxylic acidCyclohexane derivativeMethyl substitution alters sterics and electronic properties
N-Fmoc-(±)-cis-2-amino-cycloheptane-carboxylic acidCycloheptane derivativeLarger cyclic framework enhances binding characteristics

This table illustrates how this compound compares with other related compounds, highlighting its unique structural advantages.

Case Studies and Research Findings

Recent studies have focused on utilizing this compound in various research contexts:

  • Peptide Therapeutics : A study demonstrated that peptides incorporating this compound exhibited enhanced stability and bioactivity compared to linear analogs. This finding supports its application in developing more effective therapeutic peptides .
  • Enzyme Inhibition Studies : Research has shown that derivatives of this compound can serve as potent inhibitors for specific enzymes involved in metabolic pathways, indicating potential applications in treating metabolic disorders .
  • Bioconjugation Techniques : The compound has been utilized in bioconjugation strategies to attach therapeutic agents to targeting moieties, enhancing the specificity and efficacy of drug delivery systems .

Mechanism of Action

The mechanism of action of N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as forming peptide bonds .

Biological Activity

N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid is a compound that has garnered attention in the fields of organic chemistry and biochemistry, primarily for its role as a building block in peptide synthesis. This article explores its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a fluorene-based protecting group, Fmoc (9-fluorenylmethyloxycarbonyl), which is commonly used in solid-phase peptide synthesis (SPPS). The molecular formula is C13H19N1O2C_{13}H_{19}N_{1}O_{2} with a molecular weight of approximately 233.3 g/mol. Its unique cyclopentane structure provides distinct steric and electronic properties that enhance its utility in various applications.

Peptide Synthesis

The primary application of this compound lies in peptide synthesis. The Fmoc group allows for selective reactions at the amino group while protecting it from unwanted side reactions. This selectivity is crucial for constructing complex peptides that are essential in drug development and biological research .

Drug Development

This compound plays a significant role in the design of new pharmaceuticals, particularly cyclic peptides. Cyclic peptides exhibit improved stability and bioactivity compared to their linear counterparts, making them promising candidates for therapeutic agents . The incorporation of this compound into cyclic structures may enhance binding affinity to biological targets, thereby improving efficacy.

Case Studies

  • Neurotransmitter Interaction : Research indicates that compounds similar to this compound can interact with neurotransmitter systems, aiding in understanding receptor interactions in the brain. This interaction is crucial for developing treatments for neurological disorders .
  • Bioconjugation : The compound is also utilized in bioconjugation processes, linking biomolecules to therapeutic agents. This enhances targeting and efficacy in cancer therapy, demonstrating its versatility beyond peptide synthesis .

Comparative Analysis

The following table summarizes the structural comparisons between this compound and related compounds:

Compound NameStructure TypeUnique Features
This compoundCyclopentane derivativeMethyl substitution affects solubility and reactivity
N-Fmoc-(±)-cis-2-amino-cyclohexane-carboxylic acidCyclohexane derivativeLarger ring structure may enhance binding properties
N-Fmoc-(±)-cis-2-amino-cycloheptane-carboxylic acidCycloheptane derivativeUnique seven-membered ring offers distinct properties

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for N-Fmoc-(±)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid, and how does stereochemistry impact yield?

  • Methodological Answer : The compound is synthesized via Fmoc protection of the amine group on a cyclopentane backbone. Key steps include:

  • Cyclopentane ring functionalization using bromination or hydroxylation to introduce the amino and methyl groups.
  • Stereochemical control via chiral catalysts (e.g., Evans oxazaborolidines) to achieve the cis-configuration .
  • Fmoc protection using 9-fluorenylmethyl chloroformate under basic conditions (pH 8–9) to prevent racemization .
  • Purification via reverse-phase HPLC or flash chromatography to isolate the cis isomer. Yield typically ranges from 60–75%, with stereochemical impurities (<5%) arising from incomplete ring closure or epimerization .

Q. How can researchers validate the purity and stereochemical integrity of this compound post-synthesis?

  • Methodological Answer :

  • HPLC/MS : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95%) and confirm molecular weight .
  • Circular Dichroism (CD) : Compare the CD spectrum with known cis-cyclopentane derivatives to verify stereochemistry .
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic shifts:
  • Fmoc aromatic protons (δ 7.3–7.8 ppm).
  • Cyclopentane methyl group (δ 1.2–1.4 ppm) and backbone protons (δ 2.5–3.5 ppm) .

Advanced Research Questions

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) when incorporating this cyclopentane amino acid?

  • Methodological Answer :

  • Activation Reagents : Use benzotriazole-based reagents (e.g., HATU/DIPEA) instead of carbodiimides to reduce racemization during coupling .
  • Temperature Control : Conduct couplings at 0–4°C to slow epimerization kinetics.
  • Backbone Rigidity : The cyclopentane ring’s constrained geometry inherently reduces racemization compared to linear amino acids .
  • Real-Time Monitoring : Use FT-IR or inline UV spectroscopy to detect racemization byproducts (e.g., trans isomers) during SPPS .

Q. How does the cis-2-methyl group influence peptide conformation and stability in biological systems?

  • Methodological Answer :

  • Conformational Analysis : X-ray crystallography or molecular dynamics simulations show the methyl group enforces a 120° dihedral angle, stabilizing β-turn or helical motifs in peptides .
  • Protease Resistance : The methyl group sterically hinders protease binding, increasing peptide half-life in serum (e.g., from 2h to >8h in trypsin-rich media) .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals a 10–15°C increase in melting temperature (TmT_m) for peptides containing this residue versus linear analogs .

Q. What are the contradictions in reported solubility data for this compound, and how can researchers resolve them?

  • Methodological Answer :

  • Contradictions : Solubility ranges from 2–10 mg/mL in DMF across studies, likely due to variations in crystallinity or residual solvents .
  • Resolution Strategies :
  • Sonication : Pre-treat samples with 10-minute sonication in DMF to disrupt crystalline aggregates.
  • Co-solvents : Add 5–10% DMSO or THF to improve solubility for SPPS applications .
  • Dynamic Light Scattering (DLS) : Quantify particle size distribution to identify aggregation thresholds .

Methodological Challenges & Solutions

Q. How can researchers address low coupling efficiency of this bulky amino acid in automated SPPS?

  • Answer :

  • Extended Coupling Time : Increase from 30 min to 2h for each coupling step.
  • Double Coupling : Repeat the coupling reaction with fresh reagents to achieve >95% efficiency.
  • Side-Chain Protection : Use acid-labile protecting groups (e.g., Trt for amines) to prevent steric clashes .

Q. What analytical techniques best characterize this compound’s stability under acidic/basic conditions?

  • Answer :

  • Stability Studies :
  • Acidic Conditions : Incubate in 20% TFA/H2_2O and monitor degradation via LC-MS. The Fmoc group is stable for <1h, necessitating rapid deprotection .
  • Basic Conditions : Use 10% piperidine/DMF and track racemization via chiral HPLC. Minimal racemization (<2%) occurs at pH 8–9 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.